molecular formula C8H14ClF3N2O B1372276 N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide hydrochloride CAS No. 1172528-88-9

N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide hydrochloride

Cat. No.: B1372276
CAS No.: 1172528-88-9
M. Wt: 246.66 g/mol
InChI Key: DGLVNKMHXSIKLU-UHFFFAOYSA-N
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Preparation Methods

The synthesis of N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide hydrochloride involves several steps. One common synthetic route includes the reaction of piperidine with 2,2,2-trifluoroethylamine under specific conditions to form the desired product. The reaction typically requires a catalyst and is conducted under controlled temperature and pressure to ensure high yield and purity . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for efficiency and cost-effectiveness .

Chemical Reactions Analysis

N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide hydrochloride undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction and conditions employed .

Scientific Research Applications

N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide hydrochloride involves its interaction with specific molecular targets. The trifluoroethyl group enhances the compound’s ability to penetrate biological membranes and interact with target proteins or enzymes. This interaction can modulate the activity of these proteins, leading to various biological effects . The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide hydrochloride can be compared with other similar compounds, such as:

    N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide: Lacks the hydrochloride group, which may affect its solubility and reactivity.

    N-(2,2,2-trifluoroethyl)piperidine-4-carboxylate: Contains a carboxylate group instead of a carboxamide, leading to different chemical properties and reactivity.

    N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide sulfate: Contains a sulfate group, which can influence its solubility and biological activity.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .

Biological Activity

N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide hydrochloride is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the presence of a trifluoroethyl group attached to a piperidine ring. This moiety enhances lipophilicity and may influence the pharmacokinetic profile, making it a candidate for various therapeutic applications. The molecular formula is C8H11ClF3NC_8H_{11}ClF_3N with a molecular weight of approximately 288.74 g/mol.

This compound interacts with specific molecular targets such as enzymes and receptors. The trifluoroethyl group is believed to enhance binding affinity and specificity towards these targets, leading to various biological effects. Notably, research has indicated potential interactions with neurotransmitter systems, particularly in the central nervous system (CNS) .

Interaction with Receptors

Preliminary studies suggest that this compound may modulate neurotransmitter pathways. For instance, it has been shown to influence gamma-aminobutyric acid type A (GABA_A) receptors, which are crucial for inhibitory neurotransmission in the brain . The modulation of these receptors may have implications for treating neurological disorders.

Pharmacological Effects

Research indicates that this compound exhibits significant biological activity including:

  • Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes involved in inflammatory pathways.
  • Receptor Binding : It shows promise in binding to various receptors which could lead to therapeutic effects in conditions like anxiety and depression.

Study 1: CNS Activity

In a study examining the effects on the CNS, this compound was evaluated for its impact on GABA_A receptor modulation. Results indicated that modifications to the piperidine structure could enhance receptor activity significantly. For example, compounds with similar structures displayed varying potencies in modulating GABA_A currents .

Study 2: Anti-inflammatory Potential

Another investigation focused on the compound’s role as a Janus kinase inhibitor. This study highlighted its potential application in treating autoimmune diseases by selectively inhibiting specific kinases involved in inflammatory responses . The presence of the trifluoroethyl group was noted to improve selectivity compared to other compounds.

Summary of Biological Activities

Activity Type Description References
Enzyme InhibitionPotential inhibition of enzymes related to inflammation
Receptor ModulationModulates GABA_A receptors; impacts CNS neurotransmission
Therapeutic PotentialInvestigated as a Janus kinase inhibitor for autoimmune diseases

Properties

IUPAC Name

N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13F3N2O.ClH/c9-8(10,11)5-13-7(14)6-1-3-12-4-2-6;/h6,12H,1-5H2,(H,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGLVNKMHXSIKLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C(=O)NCC(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClF3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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